molecular formula C16H13N3O5S2 B2893879 Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 866009-10-1

Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2893879
CAS No.: 866009-10-1
M. Wt: 391.42
InChI Key: LICDYUVPDXBRCC-UHFFFAOYSA-N
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Description

Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
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Biological Activity

Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 89876-78-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H13N3O5S2C_{16}H_{13}N_{3}O_{5}S_{2}. Its structure features a thieno[2,3-b]pyridine core substituted with a phenylsulfonyl group and an amino carbonyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H13N3O5S2C_{16}H_{13}N_{3}O_{5}S_{2}
Molar Mass379.42 g/mol
CAS Number89876-78-8

Research indicates that the compound exhibits inhibitory activity against various protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in multiple cellular processes including metabolism and cell differentiation.

Key Mechanisms:

  • GSK-3β Inhibition : The compound acts as a competitive inhibitor of GSK-3β with an IC50 value reported in the low nanomolar range (e.g., 8 nM) .
  • Cell Signaling Modulation : It influences cellular signaling pathways by modulating kinase activities, which can lead to alterations in cell proliferation and survival .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound in vitro and in vivo.

In Vitro Studies

  • Kinase Inhibition Assays : The compound was screened against a panel of kinases, showing significant inhibition of GSK-3β and other related kinases such as ROCK-1.
    KinaseIC50 (nM)
    GSK-3β8
    ROCK-115
  • Cell Viability Assays : The compound demonstrated cytotoxic effects on cancer cell lines at concentrations ranging from 10 to 100 µM, indicating potential anti-cancer properties .

In Vivo Studies

In animal models, the compound exhibited favorable pharmacokinetic properties, including good absorption and distribution. It showed efficacy in reducing tumor growth in xenograft models when administered at therapeutic doses.

Case Studies

  • Case Study: Cancer Treatment
    • A study involving xenograft models of breast cancer revealed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to GSK-3β inhibition leading to apoptosis in cancer cells .
  • Case Study: Neurological Disorders
    • Another investigation explored the compound's effects on neurodegenerative diseases by targeting GSK-3β. Results indicated improved cognitive function in animal models of Alzheimer's disease when treated with the compound .

Properties

IUPAC Name

methyl 3-(benzenesulfonylcarbamoylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-24-15(20)13-12(11-8-5-9-17-14(11)25-13)18-16(21)19-26(22,23)10-6-3-2-4-7-10/h2-9H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDYUVPDXBRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)NC(=O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.